molecular formula C20H30N2O5 B13713464 N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester

Cat. No.: B13713464
M. Wt: 381.5 g/mol
InChI Key: HLIAVLHNDJUHFG-HBXYOXRRSA-N
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Description

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is a synthetic compound that belongs to the class of aspartame derivatives This compound is characterized by its unique structure, which includes a dimethylbutyl group attached to the aspartyl-phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester typically involves the following steps:

    Starting Materials: The synthesis begins with L-alpha-aspartyl-L-phenylalanine and 3,3-dimethylbutylamine.

    Coupling Reaction: The amino group of 3,3-dimethylbutylamine is coupled with the carboxyl group of L-alpha-aspartyl-L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting intermediate is then esterified with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Synthesis: Employing automated synthesizers to streamline the coupling and esterification processes.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of peptide synthesis and esterification reactions.

    Biology: Investigated for its potential effects on enzyme activity and protein interactions.

    Medicine: Explored for its potential use as a drug delivery agent due to its stability and bioavailability.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to protein synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine: Lacks the deuterated methyl ester group.

    L-alpha-aspartyl-L-phenylalanine Methyl Ester: Lacks the dimethylbutyl group.

Uniqueness

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is unique due to its combination of a dimethylbutyl group and a deuterated methyl ester group, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

381.5 g/mol

IUPAC Name

(3S)-3-(3,3-dimethylbutylamino)-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid

InChI

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1/i4D3

InChI Key

HLIAVLHNDJUHFG-HBXYOXRRSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NCCC(C)(C)C

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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